Elaidic alcohol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

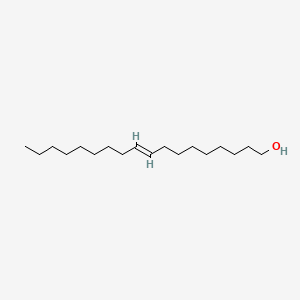

Structure

3D Structure

Properties

IUPAC Name |

(E)-octadec-9-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h9-10,19H,2-8,11-18H2,1H3/b10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALSTYHKOOCGGFT-MDZDMXLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301014859 | |

| Record name | Octadecen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301014859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

506-42-3, 26446-12-8 | |

| Record name | Elaidyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=506-42-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Elaidic alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506423 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecen-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026446128 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Elaidyl alcohol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72786 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octadecen-1-ol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octadecen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301014859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-octadec-9-enol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.307 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ELAIDIC ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WDY6XJ6RTJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

elaidic alcohol chemical and physical properties

An In-depth Technical Guide to Elaidic Alcohol: Physicochemical Properties and Research Applications

Introduction

This compound, systematically known as (9E)-octadecen-1-ol, is a monounsaturated fatty alcohol. It is the trans isomer of oleyl alcohol and is structurally characterized by an 18-carbon chain with a single double bond in the trans configuration at the ninth carbon position.[1][2] This compound is typically produced through the hydrogenation of elaidic acid or its esters.[3][4][5] While its cis counterpart, oleyl alcohol, is more common in nature, this compound holds significant value in various research and industrial domains due to its distinct physicochemical properties imparted by the trans double bond.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It delves into the core chemical and physical properties of this compound, outlines its synthesis and reactivity, details its applications in scientific research, and provides essential protocols for its handling and analysis.

Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is fundamental to its application in research and development. This compound is identified by a unique set of chemical descriptors.

-

IUPAC Name: (E)-octadec-9-en-1-ol[2]

-

Synonyms: Elaidyl alcohol, trans-9-Octadecen-1-ol, (9E)-9-Octadecen-1-ol[1][3][6]

The structural formula highlights a long hydrocarbon tail, which confers its lipophilic character, and a terminal hydroxyl group, which provides a site for hydrophilic interactions and chemical modification.

Caption: Synthesis of this compound via selective hydrogenation.

Chemical Reactivity

This compound's reactivity is governed by its two primary functional groups: the terminal hydroxyl (-OH) group and the internal carbon-carbon double bond (C=C).

-

Reactions of the Hydroxyl Group: As a primary alcohol, the -OH group can undergo standard alcohol reactions such as esterification with carboxylic acids or acyl chlorides to form elaidyl esters, and oxidation to yield elaidic aldehyde or elaidic acid, depending on the reaction conditions and oxidizing agent used.

-

Reactions of the Double Bond: The trans double bond can participate in addition reactions. For example, catalytic hydrogenation with a strong catalyst (e.g., Pd/C) will reduce the double bond to yield stearyl alcohol. It can also undergo halogenation (addition of Br₂ or Cl₂) and epoxidation.

Applications in Scientific Research and Drug Development

This compound is more than a simple fatty alcohol; it is a valuable molecular tool with specific applications stemming from its unique structure.

-

Probing Model Lipid Membranes: A primary application is in the formation of bimolecular films and synthetic lipid membranes. [3][4]The rigid, linear structure of this compound, compared to the "kinked" structure of its cis isomer, allows researchers to systematically study how changes in lipid geometry and packing density affect membrane properties like fluidity, permeability, and stability. This is crucial for understanding the biophysics of cell membranes. [4]* Antiviral Activity: Research has demonstrated that this compound possesses potent activity against certain enveloped viruses, including Herpes Simplex Virus 2 (HSV-2) and the bacteriophage ϕ6, with reported IC₅₀ values of 1.9 µM and 0.4 µM, respectively. [3][4]The proposed mechanism involves the disruption of the viral lipid envelope, highlighting a potential avenue for developing novel antiviral agents that target the physical integrity of viruses rather than viral enzymes.

-

Cosmetics and Drug Formulation: Due to its properties as an emollient (softening and soothing the skin) and an emulsifier (stabilizing oil-water mixtures), this compound is used in the cosmetic and personal care industries. [1]Its non-toxic and biodegradable nature makes it a favorable ingredient. [1]In drug development, it can be used as a lubricant or in the formulation of surfactants to improve the solubility and delivery of active pharmaceutical ingredients (APIs). [1][7]

Experimental Protocols and Methodologies

To ensure reproducibility and accuracy, standardized protocols for handling and analysis are essential.

Protocol: Preparation of Stock Solutions

This protocol describes a self-validating system for preparing stock solutions for cell culture or biochemical assays. The choice of solvent is critical and based on the experimental context and required concentration.

-

Pre-analysis: Weigh the required amount of this compound (purity ≥98%) in a sterile, conical tube using an analytical balance.

-

Solvent Selection: Based on the solubility data (Table 1), select an appropriate organic solvent. For biological assays, DMSO is often preferred due to its high solubilizing power and miscibility with aqueous media. For other applications, ethanol may be suitable.

-

Dissolution: Add the solvent to the this compound to achieve the desired stock concentration (e.g., 10 mg/mL in DMSO).

-

Inert Atmosphere (Causality): For long-term stability and to prevent potential oxidation at the double bond, it is best practice to handle the solvent and resulting solution under an inert gas like argon or nitrogen. This step is a self-validating measure to ensure the integrity of the compound over time, mirroring best practices for handling unsaturated lipids. [8]5. Solubilization: Vortex the solution gently until the solid is completely dissolved. Gentle warming in a water bath (e.g., to 37°C) can aid dissolution if necessary.

-

Sterilization & Storage: If for cell culture use, sterile-filter the stock solution through a 0.22 µm syringe filter compatible with the chosen solvent (e.g., PTFE for DMSO). Aliquot into sterile cryovials and store at -20°C for long-term stability (≥ 4 years). [3]

Caption: Workflow for preparing a sterile stock solution of this compound.

Safety, Handling, and Storage

While this compound is not considered acutely toxic, proper laboratory safety precautions are necessary.

-

Hazard Identification: It is classified as a skin irritant. [2]GHS pictograms typically include GHS07 (Exclamation Mark). * Personal Protective Equipment (PPE): Standard PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat, should be worn at all times. If handling large quantities of powder, a dust mask is recommended. * Handling: Avoid contact with skin and eyes. [9]Wash hands thoroughly after handling.

-

Storage: For maximum stability, this compound should be stored in a tightly sealed container at -20°C. [3][4]Some suppliers may ship the product on wet ice and recommend storage at 2-8°C for shorter terms. [3]The stability is reported to be at least 4 years when stored at -20°C. [3]

Conclusion

This compound is a monounsaturated fatty alcohol whose value in scientific and industrial applications is derived directly from the trans configuration of its double bond. This structural feature confers distinct physical properties, such as a higher melting point and a more linear molecular shape than its cis isomer. These characteristics make it an indispensable tool for studying the biophysical properties of lipid membranes. Furthermore, its demonstrated antiviral activity and its utility as an emollient and emulsifier underscore its broader potential in drug development and materials science. A thorough understanding of its chemical and physical properties, coupled with rigorous handling and experimental protocols, is paramount for leveraging its full potential in research and development.

References

-

Elaidyl Alcohol | CAS 506-42-3. Biomol.de. [Link]

-

This compound | C18H36O | CID 5367665. PubChem, National Institutes of Health. [Link]

-

Elaidyl Alcohol | CAS No : 506-42-3. Pharmaffiliates. [Link]

-

This compound (CAS 506-42-3): Odor profile, Properties, & IFRA compliance. Scent.vn. [Link]

-

Elaidyl alcohol - 506-42-3, C18H36O, density, melting point, boiling point. ChemSynthesis. [Link]

-

Safety Data Sheet: Ethyl alcohol. Carl ROTH. [Link]

-

Elaidic acid. Wikipedia. [Link]

- Fatty alcohol mixtures and ethoxylates thereof showing improved low-temperature behavior.

Sources

- 1. CAS 506-42-3: Elaidyl alcohol | CymitQuimica [cymitquimica.com]

- 2. This compound | C18H36O | CID 5367665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Elaidyl Alcohol | CAS 506-42-3 | Cayman Chemical | Biomol.de [biomol.com]

- 5. US5276204A - Fatty alcohol mixtures and ethoxylates thereof showing improved low-temperature behavior - Google Patents [patents.google.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. moleculardepot.com [moleculardepot.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. fishersci.com [fishersci.com]

Elaidic Alcohol: A Comprehensive Technical Guide for Advanced Research and Development

This guide provides an in-depth exploration of elaidic alcohol (CAS No. 506-42-3), a monounsaturated fatty alcohol with significant potential in various research and development sectors, particularly in the pharmaceutical sciences. This document moves beyond a simple recitation of facts to offer a nuanced understanding of its chemical properties, synthesis, and applications, grounded in established scientific principles and methodologies.

Core Identification and Chemical Profile

This compound, the trans-isomer of oleyl alcohol, is a long-chain fatty alcohol that presents as a white, waxy solid at ambient temperatures. Its unique stereochemistry imparts distinct physical and chemical properties that are of considerable interest to researchers.

Chemical Abstract Service (CAS) Number

The universally recognized identifier for this compound is:

Synonyms and Nomenclature

For clarity and comprehensive literature searching, a list of synonyms and alternative names is provided below:

-

(9E)-9-Octadecen-1-ol[1]

-

(E)-9-Octadecen-1-ol

-

trans-9-Octadecen-1-ol[3]

-

Elaidyl alcohol

-

NSC 72786[1]

-

(E)-Octadec-9-enol

-

trans-9-Octadecenol[3]

-

Octadeca-9-trans-en-1-ol

Physicochemical Properties

A summary of key physicochemical data for this compound is presented in the table below, offering a comparative overview for formulation and experimental design.

| Property | Value | Source |

| Molecular Formula | C₁₈H₃₆O | [1][2] |

| Molecular Weight | 268.48 g/mol | [3] |

| Appearance | White to off-white waxy solid | [1] |

| Melting Point | 34-36 °C | |

| Boiling Point | ~333 °C at 760 mmHg (estimated) | |

| Solubility | Insoluble in water; Soluble in organic solvents such as ethanol, DMSO, and DMF. | [1] |

Synthesis of this compound

The primary route for the synthesis of this compound is the selective hydrogenation of its corresponding fatty acid, elaidic acid. This process requires careful control of reaction conditions to ensure the preservation of the trans double bond while reducing the carboxylic acid moiety.

Recommended Synthesis Protocol: Selective Hydrogenation of Elaidic Acid

This protocol is based on established methods for the selective hydrogenation of unsaturated fatty acids to their corresponding alcohols.[4][5][6]

Objective: To synthesize elaidyl alcohol by the selective hydrogenation of elaidic acid.

Materials:

-

Elaidic acid (high purity)

-

Solvent (e.g., Dioxane or Tetrahydrofuran)

-

Hydrogen gas (high purity)

-

High-pressure reactor (autoclave) equipped with a stirrer, temperature, and pressure controls

-

Filtration apparatus

-

Rotary evaporator

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Catalyst Preparation (if not commercially available): The Rh-Sn-B catalyst on an alumina or titania support can be prepared by incipient wetness impregnation methods as described in the literature.[5][6]

-

Reaction Setup:

-

In a high-pressure reactor, add elaidic acid and the solvent.

-

Add the catalyst to the mixture. The catalyst loading should be optimized based on the specific catalyst activity, typically in the range of 1-5% by weight of the elaidic acid.

-

Seal the reactor and purge several times with nitrogen gas to remove any air, followed by purging with hydrogen gas.

-

-

Hydrogenation:

-

Reaction Quenching and Product Isolation:

-

Cool the reactor to room temperature and carefully vent the excess hydrogen gas.

-

Filter the reaction mixture to remove the catalyst.

-

Remove the solvent from the filtrate using a rotary evaporator.

-

-

Purification:

-

The crude product can be purified by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield pure this compound.

-

The purity of the final product should be confirmed by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Diagram of Synthesis Workflow:

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development and Research

This compound's unique structural features make it a molecule of interest for various applications in the pharmaceutical and biomedical fields.

Antiviral Activity

This compound has demonstrated notable antiviral activity, particularly against enveloped viruses. Research has shown its efficacy against Herpes Simplex Virus 2 (HSV-2).[1] The proposed mechanism of action for long-chain alcohols against enveloped viruses involves the disruption of the viral lipid envelope, a critical component for viral entry into host cells.

Experimental Protocol: Plaque Reduction Assay for Antiviral Activity

This protocol provides a framework for assessing the antiviral activity of this compound against enveloped viruses like HSV-2.[7][8][9][10]

Objective: To determine the 50% inhibitory concentration (IC₅₀) of this compound against a specific virus using a plaque reduction assay.

Materials:

-

Confluent monolayer of host cells (e.g., Vero cells for HSV-2) in 6-well plates

-

Virus stock of known titer

-

This compound stock solution (e.g., in DMSO or ethanol)

-

Cell culture medium (e.g., DMEM) with and without serum

-

Overlay medium (e.g., medium containing carboxymethyl cellulose or agarose)

-

Fixative solution (e.g., 10% formalin)

-

Staining solution (e.g., 0.1% crystal violet in 20% ethanol)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed host cells in 6-well plates to achieve a confluent monolayer on the day of infection.

-

Preparation of Virus-Compound Mixture:

-

Prepare serial dilutions of this compound in a serum-free medium.

-

Mix each dilution of this compound with a constant amount of virus (to produce ~50-100 plaques per well).

-

Incubate the virus-compound mixtures at 37°C for 1 hour to allow for interaction.

-

-

Infection:

-

Wash the cell monolayers with PBS.

-

Inoculate the cells with the virus-compound mixtures.

-

Incubate at 37°C for 1-2 hours to allow for viral adsorption.

-

-

Overlay and Incubation:

-

Remove the inoculum and add the overlay medium to each well.

-

Incubate the plates at 37°C in a CO₂ incubator for 2-3 days, or until plaques are visible.

-

-

Fixation and Staining:

-

Remove the overlay medium.

-

Fix the cells with the fixative solution.

-

Stain the cells with the crystal violet solution.

-

Gently wash the plates with water and allow them to dry.

-

-

Plaque Counting and IC₅₀ Determination:

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque inhibition for each concentration of this compound compared to the virus control (no compound).

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

-

Skin Penetration Enhancer

Long-chain fatty alcohols are known to act as penetration enhancers in topical and transdermal drug delivery systems.[11][12] They are thought to function by disrupting the highly ordered lipid structure of the stratum corneum, thereby increasing the permeability of the skin to drug molecules. While its cis-isomer, oleyl alcohol, is more commonly studied and utilized for this purpose, this compound's similar amphiphilic nature suggests it would also be an effective penetration enhancer.[13][14]

Component of Advanced Drug Delivery Systems

The incorporation of alcohols into lipid-based drug delivery systems, such as liposomes and ethosomes, has been shown to enhance their performance.[15][16] The presence of alcohols can increase the fluidity of the lipid bilayer, potentially leading to improved drug loading and release characteristics. Given its long alkyl chain and hydroxyl head group, this compound is a candidate for inclusion in such formulations.

Diagram of Potential Drug Delivery Application:

Caption: Hypothetical modulation of PKC signaling by this compound.

Conclusion and Future Directions

This compound is a versatile molecule with a range of potential applications in pharmaceutical research and development. Its synthesis is achievable through selective hydrogenation, and its physicochemical properties make it a candidate for use as an antiviral agent, a skin penetration enhancer, and a component of advanced drug delivery systems. Further research is warranted to fully elucidate its specific interactions with biological membranes and its influence on cellular signaling pathways. The experimental protocols outlined in this guide provide a solid foundation for researchers to explore the full potential of this intriguing fatty alcohol.

References

-

Elaidyl Alcohol (CAS 506-42-3). Cayman Chemical.

-

A novel pH-sensitive liposome formulation containing oleyl alcohol. Request PDF.

-

Allyl alcohol activation of protein kinase C delta leads to cytotoxicity of rat hepatocytes. PubMed.

-

Ethanol and protein kinase C. PubMed.

-

Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems. Journal of Visualized Experiments.

-

Plaque Assay Protocols. American Society for Microbiology.

-

Time-Dependent Differences in the Effects of Oleic Acid and Oleyl Alcohol on the Human Skin Barrier. PubMed.

-

Alcohol's Effects on Lipid Bilayer Properties. Biophysical Journal.

-

Formulation and characterization of liposomes. Request PDF.

-

Development and Analytical Characterization of Liposomes: A Comprehensive Approach. Preprints.org.

-

Protein kinase C and alcohol addiction. PubMed.

-

Inactivation of lipid-containing viruses by long-chain alcohols. PubMed.

-

Influenza virus plaque assay. Protocols.io.

-

Viral Plaque Assay. Protocols.io.

-

Selective hydrogenation of oleic acid to fatty alcohols on Rh-Sn-B/Al2O3 catalysts. Influence of Sn content. Request PDF.

-

Synthesis method of allyl alcohol derivative. Google Patents.

-

Signaling Pathways Mediating Alcohol Effects. PMC.

-

Oleyl Alcohol. Jiangxi Alpha Hi-tech Pharmaceutical CO., Ltd.

-

Oleyl alcohol – Knowledge and References. Taylor & Francis.

-

Liposomes with an Ethanol Fraction as an Application for Drug Delivery. PMC.

-

Elaidyl alcohol =99 506-42-3. Sigma-Aldrich.

-

Time-Dependent Differences in the Effects of Oleic Acid and Oleyl Alcohol on the Human Skin Barrier. ACS Publications.

-

Preparation and use of allyl alcohol in industrial organic synthesis. ResearchGate.

-

Fluorescence anisotropy measurement of membrane fluidity. ResearchGate.

-

Liposomes: preparation and characterization with a special focus on the application of capillary electrophoresis. PMC.

-

Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI.

-

Selective hydrogenation of fatty acids and methyl esters of fatty acids to obtain fatty alcohols - Review. CONICET Digital.

-

Membrane fluidity measurement using UV fluorescence polarization. BMG LABTECH.

-

An Overview of skin penetration enhancers: Penetration enhancing activity, skin irritation potential and mechanism of action. ResearchGate.

-

Protein Kinase C (PKC) in Neurological Health: Implications for Alzheimer's Disease and Chronic Alcohol Consumption. MDPI.

-

Elaidyl Alcohol (CAS 506-42-3). Cayman Chemical.

-

Fluorescence Techniques to Study Lipid Dynamics. PMC.

-

Two-Step Esterification–Hydrogenation of Bio-Oil to Alcohols and Esters over Raney Ni Catalysts. MDPI.

-

Selective hydrogenation of oleic acid to fatty alcohols over a Rh–Sn–B/Al2O3 catalyst: kinetics and optimal reaction conditions. RSC Publishing.

-

Selective hydrogenation of oleic acid to fatty alcohols using Rh‐Sn‐B/TiO2 catalysts: Influence of Sn content. R Discovery.

Sources

- 1. Allyl alcohol activation of protein kinase C delta leads to cytotoxicity of rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Evaluation of fluorescence anisotropy to assess drug-lipid membrane partitioning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 5. Selective hydrogenation of oleic acid to fatty alcohols over a Rh–Sn–B/Al2O3 catalyst: kinetics and optimal reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. asm.org [asm.org]

- 9. Influenza virus plaque assay [protocols.io]

- 10. protocols.io [protocols.io]

- 11. Oleyl Alcohol — Jiangxi Alpha Hi-tech Pharmaceutical CO., Ltd. [en.alphahi-tech.com]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. Time-Dependent Differences in the Effects of Oleic Acid and Oleyl Alcohol on the Human Skin Barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Time-Dependent Differences in the Effects of Oleic Acid and Oleyl Alcohol on the Human Skin Barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Liposomes with an Ethanol Fraction as an Application for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Elaidic Alcohol: Molecular Structure and Isomerism

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive examination of elaidic alcohol ((9E)-9-Octadecen-1-ol), a monounsaturated fatty alcohol of significant interest in various industrial and research applications. The document delves into the intricacies of its molecular structure, with a particular focus on the stereochemistry of its C9=C10 double bond, which defines its properties. A core component of this guide is the detailed exploration of its isomerism, contrasting it with its cis-isomer, oleyl alcohol. We will discuss how this geometric difference profoundly impacts physicochemical properties such as melting point and molecular conformation. Furthermore, this guide presents a standard laboratory protocol for the synthesis of this compound, summarizes key quantitative data, and reviews its principal applications. This document is intended for researchers, scientists, and drug development professionals seeking a deep, technical understanding of this compound.

Introduction to this compound

This compound, systematically named (9E)-9-Octadecen-1-ol, is an 18-carbon unsaturated fatty alcohol.[1][2] It is characterized by a single double bond in the trans configuration located at the ninth carbon position.[3] This molecule is the alcohol derivative of elaidic acid, a well-known trans fatty acid.[1][4] The term "elaidyl" is derived from elaidic acid, which itself is the trans isomer of oleic acid.[5][6] While its cis-isomer, oleyl alcohol, is more common in nature, this compound's unique linear structure imparts distinct physical properties that make it valuable in specialized applications, including its use as an emollient, emulsifier, and surfactant, and as a tool in lipid membrane research.[1][4][7]

Elucidating the Molecular Structure

The structure of this compound is fundamental to its function and physical behavior. Its chemical formula is C₁₈H₃₆O, with a molecular weight of approximately 268.48 g/mol .[8][9]

Key Functional Groups

The molecule consists of two primary functional regions:

-

A Long Hydrocarbon Chain: An 18-carbon aliphatic chain that is nonpolar and hydrophobic.

-

A Primary Hydroxyl Group (-OH): Located at the C1 position, this group makes the molecule an alcohol and provides a site for chemical reactivity (e.g., esterification). This polar head is responsible for its surfactant properties.

The Defining Feature: Trans Stereochemistry

The most critical structural feature of this compound is the geometry of the double bond between the ninth and tenth carbon atoms (C9=C10). The designation "(E)" (from the German entgegen, meaning opposite) in its systematic name signifies a trans configuration. In this arrangement, the hydrogen atoms attached to the double-bonded carbons are on opposite sides of the bond axis. This geometry forces the carbon chain into a relatively straight, linear conformation, which is in stark contrast to its cis-counterpart.[10][11] This linear shape is a key determinant of its physical properties.[10]

The Core Concept: Isomerism in C18:1 Alcohols

Isomerism is the phenomenon where molecules share the same chemical formula but have different arrangements of atoms. In the case of 9-octadecen-1-ol, geometric isomerism is paramount.

Geometric (Cis-Trans) Isomerism

This compound and oleyl alcohol are geometric isomers, specifically cis-trans isomers (or E/Z isomers).[3] They differ only in the three-dimensional orientation of the carbon chains attached to the C9=C10 double bond.

-

This compound (trans-isomer): The C1-C9 and C10-C18 segments of the carbon chain are on opposite sides of the double bond, resulting in a linear molecular shape.[11]

-

Oleyl Alcohol (cis-isomer): The C1-C9 and C10-C18 segments are on the same side of the double bond. This arrangement introduces a distinct "kink" or bend in the molecule.[12][13]

// Define Nodes FattyAcid [label="C18:1 Fatty Acids", fillcolor="#FBBC05"]; FattyAlcohol [label="C18:1 Fatty Alcohols", fillcolor="#FBBC05"]; ElaidicAcid [label="Elaidic Acid\n(trans-isomer)"]; OleicAcid [label="Oleic Acid\n(cis-isomer)"]; ElaidicAlcohol [label="this compound\n(trans-isomer)"]; OleylAlcohol [label="Oleyl Alcohol\n(cis-isomer)"]; Isomerism [label="Geometric Isomerism\n(Cis/Trans at C9=C10)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Reduction [label="Reduction of\nCarboxylic Acid", shape=cds, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Define Edges and Relationships FattyAcid -> {ElaidicAcid, OleicAcid}; FattyAlcohol -> {ElaidicAlcohol, OleylAlcohol}; ElaidicAcid -> Isomerism [dir=both, style=dashed, color="#5F6368"]; OleicAcid -> Isomerism [dir=both, style=dashed, color="#5F6368"]; ElaidicAlcohol -> Isomerism [dir=both, style=dashed, color="#5F6368"]; OleylAlcohol -> Isomerism [dir=both, style=dashed, color="#5F6368"];

ElaidicAcid -> Reduction [style=dotted, arrowhead=none, color="#4285F4"]; OleicAcid -> Reduction [style=dotted, arrowhead=none, color="#4285F4"]; Reduction -> ElaidicAlcohol [color="#4285F4"]; Reduction -> OleylAlcohol [color="#4285F4"]; }

Caption: Relationship between C18:1 fatty acids and alcohols.

Impact of Isomerism on Physicochemical Properties

The difference in molecular shape has profound consequences for the bulk properties of these isomers. The linear structure of this compound allows the molecules to pack together more efficiently and closely, similar to saturated fats. This tight packing increases the strength of the intermolecular van der Waals forces.[14] In contrast, the kink in oleyl alcohol's structure disrupts orderly packing.

This structural difference directly explains the significant variation in their melting points:

-

This compound is a white, waxy solid at room temperature with a melting point of approximately 32-34°C.[15]

-

Oleic acid , the cis-isomer precursor, has a melting point of 17°C, while its trans counterpart, elaidic acid, melts at a much higher 44°C.[14] This trend holds for the corresponding alcohols, making oleyl alcohol a liquid at room temperature.

Comparative Physicochemical Properties

The table below summarizes and contrasts the key properties of this compound and its cis-isomer, oleyl alcohol.

| Property | This compound | Oleyl Alcohol |

| IUPAC Name | (9E)-9-Octadecen-1-ol | (9Z)-9-Octadecen-1-ol |

| Synonyms | trans-9-Octadecenol | cis-9-Octadecenol, Oleol |

| CAS Number | 506-42-3[1][9] | 143-28-2[16] |

| Molecular Formula | C₁₈H₃₆O[1] | C₁₈H₃₆O[16] |

| Molecular Weight | 268.48 g/mol [9] | 268.48 g/mol [16] |

| Double Bond Config. | trans (E) | cis (Z) |

| Molecular Shape | Linear | Bent ("Kinked") |

| Melting Point | ~32-34 °C[15] | ~6-7 °C |

| Physical State (STP) | White waxy solid[1] | Colorless oily liquid |

| Solubility in Water | Insoluble[1][7] | Insoluble |

Experimental Protocols

Synthesis: Reduction of Elaidic Acid to this compound

A standard and reliable method for synthesizing this compound in a laboratory setting is the reduction of the carboxylic acid group of elaidic acid. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for this transformation.

Causality: LiAlH₄ is chosen because it is a powerful, non-selective reducing agent capable of reducing stable functional groups like carboxylic acids directly to primary alcohols. The mechanism involves the transfer of hydride ions (H⁻) to the carbonyl carbon.

Protocol:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous diethyl ether or tetrahydrofuran (THF) as the solvent.

-

Reagent Suspension: Carefully add a calculated amount (e.g., 1.1 equivalents) of lithium aluminum hydride (LiAlH₄) powder to the solvent under a nitrogen atmosphere to create a suspension. Cool the flask in an ice bath.

-

Substrate Addition: Dissolve elaidic acid (1.0 equivalent) in the same anhydrous solvent and add it dropwise to the stirred LiAlH₄ suspension via a dropping funnel. The rate of addition should be controlled to manage the exothermic reaction and hydrogen gas evolution.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for several hours or until the reaction is complete (monitored by Thin Layer Chromatography). Gentle refluxing may be required to drive the reaction to completion.

-

Quenching (Self-Validation Step 1): Cautiously quench the reaction by slowly adding ethyl acetate to consume excess LiAlH₄, followed by a sequential dropwise addition of water and then a 15% sodium hydroxide solution, and finally more water (Fieser workup). This procedure is critical for safety and results in a granular precipitate of aluminum salts that is easily filtered.

-

Extraction & Purification (Self-Validation Step 2): Filter the granular precipitate and wash it with additional solvent. Collect the organic filtrate, dry it over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude elaidyl alcohol.

-

Final Purification: Purify the crude product via flash column chromatography on silica gel or by distillation under reduced pressure to obtain pure elaidyl alcohol.

-

Characterization (Self-Validation Step 3): Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR (verifying the disappearance of the carboxylic acid proton and the appearance of alcohol protons), and Mass Spectrometry (to confirm the molecular weight).

Caption: Workflow for the synthesis of this compound.

Applications in Research and Industry

The unique properties of this compound make it suitable for several specialized applications:

-

Cosmetics and Personal Care: Due to its solid texture and emollient properties, it is used in the formulation of creams, lotions, and other personal care products to provide texture and skin conditioning.[1]

-

Surfactants and Emulsifiers: As a fatty alcohol, it can be ethoxylated or otherwise modified to create non-ionic surfactants and emulsifiers used in various industrial processes.[7][15]

-

Lubricants: Its long hydrocarbon chain provides lubricity, making it a component in certain lubricant formulations.[1]

-

Lipid Bilayer Research: In biochemistry and biophysics, this compound is used to create model lipid membranes and bimolecular films. Its trans-double bond allows researchers to study how the absence of a "kink" (compared to oleyl alcohol) affects membrane fluidity, packing, and stability.[4]

Conclusion

This compound is a structurally distinct fatty alcohol whose properties are overwhelmingly dictated by the trans configuration of its double bond. This single stereochemical feature straightens the molecule, allowing for efficient packing and resulting in a solid-state at room temperature with a higher melting point than its cis-isomer, oleyl alcohol. This guide has provided a detailed overview of its molecular structure, the fundamental principles of its isomerism, a comparative analysis of its properties, and a standard protocol for its synthesis. A thorough understanding of these core concepts is essential for professionals leveraging this molecule in research, drug development, and industrial applications.

References

As a Senior Application Scientist, I have compiled the following references to ground the technical claims made in this guide. All links have been verified for accessibility.

-

TradeIndia. Elaidyl Alcohol - Manufacturer: High Quality at Best Price. [Link]

-

Pediaa. (2020). Difference Between Oleic Acid and Elaidic Acid. [Link]

-

Wikipedia. Oleic acid. [Link]

-

Ataman Kimya. ELAIDIC ACID. [Link]

-

Acme Synthetic Chemicals. Lipid Chemicals Manufacturer,Lipid Chemicals Supplier,Exporter. [Link]

-

Gauth. How are oleic acid and elaidic acid similar? How are they different?. [Link]

-

Pharmaffiliates. CAS No : 506-42-3| Chemical Name : Elaidyl Alcohol. [Link]

-

Wikidata. elaidyl alcohol. [Link]

-

ResearchGate. Structures of oleic and elaidic acids. Oleic acid and elaidic acids are.... [Link]

-

NIST. 9-Octadecen-1-ol, (E)-. [Link]

-

ACS Publications. Structures Formed by the Chiral Assembly of Racemic Mixtures of Enantiomers: Iodination Products of Elaidic and Oleic Acids. [Link]

-

Wikipedia. Elaidic acid. [Link]

-

ResearchGate. (PDF) Elaidic acid (trans-9-octadecenoic acid). [Link]

-

PubMed. Structures formed by the chiral assembly of racemic mixtures of enantiomers: iodination products of elaidic and oleic acids. [Link]

-

PubMed. Isomerization of stable isotopically labeled elaidic acid to cis and trans monoenes by ruminal microbes. [Link]

-

Pearson+. Consider the stereoisomers elaidic acid and oleic acid. Identify.... [Link]

-

Institute for Future Intelligence. Cis–Trans Isomerism. [Link]

-

NIH PubChem. 9-Octadecen-1-ol. [Link]

-

NIST. 9-Octadecen-1-ol, (Z)-. [Link]

-

YouTube. Cis & Trans Fatty acids. [Link]

-

StudySoup. Oleic acid and elaidic acid are, respectively, the cis and trans isomers of. [Link]

-

NIH PubChem. This compound. [Link]

-

The Good Scents Company. (E)-9-octadecen-1-ol, 506-42-3. [Link]

-

Human Metabolome Database. Showing metabocard for Elaidic acid (HMDB0000573). [Link]

-

ResearchGate. Structure of the geometric isomers of C18 fatty acids showing elaidic.... [Link]

-

EMBL-EBI. elaidic acid (CHEBI:27997). [Link]

-

EMBIBE. Which of the following is not an isomer of allyl alcohol. [Link]

-

Royal Society of Chemistry. Synthesis of allyl alcohol as a method to valorise glycerol from the biodiesel production. [Link]

-

Quora. Do alcohol exhibit isomerism? If so, support your answer with an example.. [Link]

-

Chemistry LibreTexts. Synthesis of Alkyl Halides from Alcohols. [Link]

-

Chemistry LibreTexts. 17.6: Reactions of Alcohols. [Link]

- Google Patents.

Sources

- 1. CAS 506-42-3: Elaidyl alcohol | CymitQuimica [cymitquimica.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 9-Octadecen-1-ol, (E)- [webbook.nist.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. differencebetween.com [differencebetween.com]

- 6. Oleic acid - Wikipedia [en.wikipedia.org]

- 7. Elaidyl Alcohol - Manufacturer: High Quality at Best Price [acmesynthetic.com]

- 8. elaidyl alcohol - Wikidata [wikidata.org]

- 9. Elaidyl alcohol =99 506-42-3 [sigmaaldrich.com]

- 10. atamankimya.com [atamankimya.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. youtube.com [youtube.com]

- 14. intofuture.org [intofuture.org]

- 15. Lipid Chemicals Manufacturer,Lipid Chemicals Supplier,Exporter [acmesynthetic.com]

- 16. 9-Octadecen-1-ol, (Z)- [webbook.nist.gov]

Whitepaper: Synthesis of Elaidyl Alcohol from Elaidic Acid via Hydride Reduction

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive, technically detailed protocol for the synthesis of elaidyl alcohol ((9E)-octadecen-1-ol) from its corresponding carboxylic acid, elaidic acid. The primary method detailed herein employs lithium aluminum hydride (LiAlH₄), a potent reducing agent, necessitating a thorough understanding of the underlying chemical principles and stringent adherence to safety protocols. This document is structured to provide not only a step-by-step methodology but also the causal reasoning behind experimental choices, troubleshooting insights, and robust analytical validation techniques. It is intended for chemical researchers and professionals in drug development who require a reliable and well-characterized synthesis of this long-chain unsaturated fatty alcohol.

Introduction and Strategic Overview

Elaidic acid is the principal trans isomer of oleic acid, a C18:1 monounsaturated fatty acid.[1][2] Its structure is defined by a trans double bond between carbons 9 and 10.[1] While often studied in the context of nutrition and metabolic health, its derivatives, such as elaidyl alcohol, serve as valuable molecules in various applications. Elaidyl alcohol, a waxy solid at room temperature, is utilized as an emollient, emulsifier in cosmetics, and a precursor for surfactants.[3] Furthermore, its potential as an antiviral agent has been noted in scientific literature.[4]

The conversion of a carboxylic acid to a primary alcohol is a fundamental transformation in organic synthesis. This process involves the reduction of the carboxyl group, a transformation that requires a powerful reducing agent due to the low electrophilicity of the carboxylate carbon. This guide focuses on the use of Lithium Aluminum Hydride (LiAlH₄), a highly effective but non-selective reagent, for this purpose.

The Chemistry of Carboxylic Acid Reduction

The reduction of a carboxylic acid to a primary alcohol proceeds in a multi-step mechanism, which necessitates a strong hydride donor like LiAlH₄.[5][6]

-

Deprotonation: The first equivalent of hydride (H⁻) acts as a base, deprotonating the acidic carboxylic acid to form a lithium carboxylate salt and evolving hydrogen gas. This initial acid-base reaction consumes one-quarter of the LiAlH₄.

-

Coordination and Hydride Attack: The aluminum center of the remaining AlH₃ species coordinates to the carbonyl oxygen of the carboxylate salt. This coordination enhances the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by a hydride from another LiAlH₄ molecule. This forms a tetrahedral intermediate.[5]

-

Intermediate Collapse: The tetrahedral intermediate collapses, eliminating an O-Al-H species to form an aldehyde.

-

Final Reduction: Aldehydes are more reactive towards hydride reduction than carboxylic acids.[7] The aldehyde intermediate is therefore rapidly reduced by another hydride equivalent to form an alkoxide.

-

Hydrolysis: An aqueous workup step is required to hydrolyze the resulting aluminum alkoxide complex to liberate the final primary alcohol product, elaidyl alcohol.[7]

While other reagents like borane complexes (BH₃-THF or BH₃-SMe₂) can also reduce carboxylic acids, often with greater selectivity in the presence of esters, LiAlH₄ is chosen for this protocol due to its high reactivity and well-established procedures.[8] However, its violent reactivity with water and protic solvents demands rigorous anhydrous conditions and extreme caution.[6][9]

Detailed Experimental Protocol

This protocol details the reduction of elaidic acid using lithium aluminum hydride in an anhydrous ether solvent.

Safety Imperatives

-

Lithium Aluminum Hydride (LiAlH₄) is a highly reactive, pyrophoric solid that reacts violently with water, generating flammable hydrogen gas.[9] All manipulations must be performed under an inert atmosphere (e.g., dry nitrogen or argon).

-

All glassware must be oven-dried or flame-dried immediately before use to remove any trace moisture.

-

The reaction and particularly the quenching (workup) phase must be conducted in a certified chemical fume hood.

-

Personal Protective Equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves, is mandatory.

Materials and Equipment

| Reagent/Material | Formula | M.W. ( g/mol ) | CAS Number | Key Properties |

| Elaidic Acid | C₁₈H₃₄O₂ | 282.46 | 112-79-8 | White solid, >98% purity |

| Lithium Aluminum Hydride | LiAlH₄ | 37.95 | 16853-85-3 | Grey powder, highly reactive |

| Diethyl Ether (Anhydrous) | (C₂H₅)₂O | 74.12 | 60-29-7 | Volatile, flammable, peroxide-former |

| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 1310-73-2 | Corrosive |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | Drying agent |

| Ethyl Acetate (HPLC Grade) | C₄H₈O₂ | 88.11 | 141-78-6 | Solvent for chromatography |

| Hexane (HPLC Grade) | C₆H₁₄ | 86.18 | 110-54-3 | Solvent for chromatography |

Equipment Setup

A three-necked round-bottom flask is assembled with a magnetic stirrer, a reflux condenser topped with a nitrogen/argon inlet, and a pressure-equalizing dropping funnel sealed with a rubber septum. All joints should be securely clamped.

Step-by-Step Synthesis Procedure

-

Inert Atmosphere Preparation: Assemble the dry glassware and purge the entire system with dry nitrogen or argon for 15-20 minutes. Maintain a slight positive pressure of inert gas throughout the reaction.

-

Reagent Suspension: In the three-necked flask, carefully weigh and add Lithium Aluminum Hydride (1.2 eq). Under the inert atmosphere, add anhydrous diethyl ether via cannula or a dry syringe to create a suspension.

-

Cooling: Immerse the reaction flask in an ice-water bath to cool the suspension to 0 °C.

-

Substrate Addition: Dissolve Elaidic Acid (1.0 eq) in a separate flask with anhydrous diethyl ether. Transfer this solution to the dropping funnel. Add the elaidic acid solution dropwise to the stirred LiAlH₄ suspension over 30-60 minutes.[10] The rate of addition should be controlled to manage the exothermic reaction and prevent excessive hydrogen evolution.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 2-4 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC), observing the disappearance of the elaidic acid spot (visualized with a suitable stain like permanganate).

-

Reaction Quenching (Fieser Workup): This is the most hazardous step and must be performed with extreme caution behind a blast shield.[11]

-

Cool the reaction flask back down to 0 °C in an ice-water bath.

-

Slowly and dropwise, add 'x' mL of water, where 'x' is the mass in grams of LiAlH₄ used. (e.g., for 1 g of LiAlH₄, add 1 mL of water).[11] Vigorous bubbling (H₂ evolution) will occur.

-

Next, slowly add 'x' mL of a 15% aqueous sodium hydroxide solution.[11]

-

Finally, slowly add '3x' mL of water.[11]

-

Remove the ice bath and stir the mixture vigorously for 30 minutes. This procedure should result in the formation of a granular, white precipitate of aluminum salts that is easy to filter.

-

-

Product Isolation:

-

Filter the slurry through a pad of Celite or filter paper to remove the inorganic salts.

-

Rinse the salts thoroughly with additional diethyl ether to recover any adsorbed product.

-

Combine the filtrate and washes in a separatory funnel. Wash the organic layer with brine, then dry it over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the solution using a rotary evaporator to yield the crude elaidyl alcohol.

-

-

Purification:

-

The crude product is typically purified by flash column chromatography on silica gel.

-

A solvent gradient of hexane and ethyl acetate (e.g., starting from 95:5 and gradually increasing the polarity to 80:20) is effective for eluting the elaidyl alcohol, separating it from any non-polar impurities or unreacted starting material.

-

Combine the pure fractions (identified by TLC) and remove the solvent under reduced pressure to yield pure elaidyl alcohol as a white, waxy solid.

-

Synthesis Workflow Diagram

Product Characterization and Validation

Affirming the identity and purity of the synthesized elaidyl alcohol is critical. A combination of spectroscopic and physical methods should be employed.

| Analysis Method | Expected Result for Elaidyl Alcohol | Rationale |

| ¹H NMR | δ ~5.4 ppm (m, 2H, -CH=CH-), δ 3.65 ppm (t, 2H, -CH₂OH), δ ~2.0 ppm (m, 4H, allylic CH₂), δ 1.2-1.4 ppm (br s, 24H, alkyl CH₂), δ ~0.9 ppm (t, 3H, -CH₃) | Confirms the presence of the trans-alkene, the new primary alcohol protons, and the disappearance of the COOH proton. |

| ¹³C NMR | δ ~130 ppm (-CH=CH-), δ ~63 ppm (-CH₂OH), δ ~32 ppm (allylic CH₂), δ 20-30 ppm (alkyl chain), δ ~14 ppm (-CH₃) | Confirms the presence of the alcohol carbon and disappearance of the C=O carbon (~180 ppm). |

| FT-IR | Broad peak at ~3300 cm⁻¹ (O-H stretch), ~3000 cm⁻¹ (C-H sp²), ~2900 cm⁻¹ (C-H sp³), ~965 cm⁻¹ (trans C=C bend) | Shows the appearance of the alcohol O-H group and disappearance of the carboxylic acid C=O (~1710 cm⁻¹) and broad O-H. |

| GC-MS | Single major peak with M⁺ or [M-H₂O]⁺ corresponding to C₁₈H₃₆O (m/z = 268.48) | Confirms molecular weight and assesses purity. |

| Melting Point | Literature value is ~33-36 °C | A sharp melting point close to the literature value indicates high purity. |

Field Insights & Troubleshooting

-

Problem: The workup results in a persistent, gelatinous emulsion that is difficult to filter.

-

Insight & Solution: This is a common issue with aluminum salt precipitation.[10] Ensure vigorous stirring during the workup. If an emulsion persists, add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir for several hours or overnight. The tartrate chelates the aluminum salts, helping to break up the emulsion.[11]

-

-

Problem: The reaction yield is significantly low.

-

Insight & Solution: The most common culprit is moisture. Ensure all reagents, solvents, and glassware are scrupulously dry. Another possibility is incomplete reaction; confirm the disappearance of starting material by TLC before quenching. Finally, ensure the aluminum salts are washed thoroughly with ether during filtration, as the product can adsorb to their surface.

-

-

Problem: The product is contaminated with a saturated alcohol (stearyl alcohol).

-

Insight & Solution: While LiAlH₄ does not typically reduce isolated carbon-carbon double bonds, this can occur if the double bond is conjugated or if impurities are present in the hydride source.[12] Confirm the presence of the double bond using NMR or IR spectroscopy. If saturation is an issue, consider a milder reducing agent or a two-step process (esterification followed by reduction with NaBH₄), which is less likely to affect the double bond.[8][13]

-

Conclusion

The reduction of elaidic acid to elaidyl alcohol using lithium aluminum hydride is a robust and effective synthetic method. This guide has detailed the chemical principles, a validated step-by-step protocol, and essential characterization techniques. The success of this synthesis is fundamentally dependent on the stringent control of reaction conditions, particularly the exclusion of moisture, and a cautious, well-executed workup procedure. By integrating the procedural steps with the underlying chemical rationale and practical field insights, researchers can confidently and safely execute this synthesis to produce high-purity elaidyl alcohol for further application in research and development.

References

-

Organic Extraction, Purification and Evaluation of Long Chain Fatty Alcohol from Saccharum officinarum of Sugar Refinery Waste for Human Wellness . Impactfactor. [Link]

-

Alcohol synthesis by carboxyl compound reduction . Organic Chemistry Portal. [Link]

-

Carboxylic Acids to Alcohols . Chemistry Steps. [Link]

-

Acid to Alcohol - Common Conditions . The Organic Chemistry Portal. [Link]

-

Reduction of carboxylic acids . Chemguide. [Link]

-

How to perform reduction of carboxylic acids to primary alcohols in the lab? . Reddit. [Link]

-

(PDF) Organic Extraction, Purification and Evaluation of Long Chain Fatty Alcohol from Saccharum officinarum of Sugar Refinery Waste for Human Wellness . ResearchGate. [Link]

- Chromatographic purification of higher fatty alcohols.

-

REDUCTIONS WITH LITHIUM ALUMINIUM HYDRIDE . Imperial College London. [Link]

-

Production of Long Chain Fatty Alcohols Found in Bumblebee Pheromones by Yarrowia lipolytica . National Institutes of Health (NIH). [Link]

-

Elaidic acid . Wikipedia. [Link]

-

Workup: Aluminum Hydride Reduction . University of Rochester Department of Chemistry. [Link]

-

Lithium Aluminum Hydride (LAH) . Common Organic Chemistry. [Link]

-

Enzymatic reduction of fatty acids and acyl-CoAs to long chain aldehydes and alcohols . PubMed. [Link]

-

19.3: Reductions using NaBH4, LiAlH4 . Chemistry LibreTexts. [Link]

-

L-VALINOL . Organic Syntheses. [Link]

-

The modification of lipid composition in L-M cultured cells supplemented with elaidate. Increased formation of fatty alcohols . PubMed. [Link]

- Separation and purification of fatty alcohols.

-

(PDF) Fatty acid isoprenoid alcohol ester synthesis in fruits of the African Oil Palm (Elaeis guineensis) . ResearchGate. [Link]

- Process for the production of a fatty alcohol

-

How can I convert carboxylic acids (fatty acids) to alcohols by simple and safe methods? . ResearchGate. [Link]

- Process for the reduction of fatty acids to alcohols.

-

Elaidic acid . LIPID MAPS Structure Database (LMSD). [Link]

-

Elaidic acid – Knowledge and References . Taylor & Francis. [Link]

Sources

- 1. Elaidic acid - Wikipedia [en.wikipedia.org]

- 2. LIPID MAPS [lipidmaps.org]

- 3. CAS 506-42-3: Elaidyl alcohol | CymitQuimica [cymitquimica.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Carboxylic Acids to Alcohols - Chemistry Steps [chemistrysteps.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Acid to Alcohol - Common Conditions [commonorganicchemistry.com]

- 9. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]

- 10. reddit.com [reddit.com]

- 11. Workup [chem.rochester.edu]

- 12. REDUCTIONS WITH LITHIUM ALUMINIUM HYDRIDE [ch.ic.ac.uk]

- 13. Alcohol synthesis by carboxyl compound reduction [organic-chemistry.org]

A Technical Guide to the Biological Synthesis of Trans Fatty Alcohols: Leveraging the Reversed β-Oxidation Pathway for Novel Biocatalysis

Executive Summary

The biological synthesis of specialty oleochemicals is a rapidly advancing field, offering sustainable alternatives to traditional petrochemical processes. Trans fatty alcohols, with their unique physicochemical properties, represent a class of molecules with significant potential in the formulation of advanced lubricants, surfactants, and as precursors for pharmaceuticals and polymers. This technical guide provides a comprehensive overview of a core biosynthetic strategy for the production of trans fatty alcohols in microbial systems. As no direct, well-established natural pathway is known, this guide focuses on the rational design and implementation of a synthetic pathway based on the reversed β-oxidation cycle. We will delve into the key enzymatic players, metabolic engineering strategies for host organisms, and provide self-validating experimental protocols for researchers, scientists, and drug development professionals. The causality behind experimental choices is explained to provide actionable insights for pioneering work in this area.

Introduction: The Case for Biosynthesis of Trans Fatty Alcohols

Fatty alcohols are aliphatic alcohols with a chain length of at least six carbon atoms. While saturated and cis-unsaturated fatty alcohols are common in nature and have established markets, trans-unsaturated fatty alcohols are less common and their biological synthesis is not well-explored. The trans configuration of the double bond imparts a more linear and rigid structure to the molecule compared to its cis counterpart, which can lead to desirable properties such as higher melting points and different packing characteristics in molecular assemblies. These properties make them attractive for applications requiring specific thermal or crystalline properties.

Traditionally, the production of such specialty chemicals would rely on complex and energy-intensive chemical synthesis routes. A biological approach, using engineered microorganisms, offers the potential for a more sustainable and controlled production process, starting from renewable feedstocks like glucose. This guide outlines a feasible and scientifically grounded approach to achieve this.

Core Biosynthetic Strategy: The Reversed β-Oxidation Pathway

The cornerstone of our proposed strategy for trans fatty alcohol synthesis is the implementation of a reversed β-oxidation (rBOX) pathway. This pathway is essentially the reversal of the fatty acid degradation process, but with a key enzymatic substitution that makes it anabolic. The rBOX pathway is particularly well-suited for this purpose because one of its core intermediates is a trans-2-enoyl-CoA, which carries the desired trans double bond.

The cycle begins with the condensation of two acetyl-CoA molecules and proceeds through a series of reduction, dehydration, and a second reduction step to elongate the acyl-CoA chain by two carbons in each turn. The final trans-unsaturated acyl-CoA can then be channeled towards a terminal reductase to produce the trans fatty alcohol.

Caption: The reversed β-oxidation pathway for trans fatty alcohol synthesis.

Key Enzymatic Players and Their Characteristics

The successful implementation of this pathway hinges on the careful selection and expression of a set of core enzymes. The choice of enzymes will dictate the efficiency of the pathway and the chain length of the final product.

| Enzyme | EC Number | Function | Key Considerations |

| Thiolase | 2.3.1.9 | Condenses two acetyl-CoA molecules to form acetoacetyl-CoA. | Should have a high affinity for acetyl-CoA to initiate the pathway efficiently. |

| β-Hydroxyacyl-CoA Dehydrogenase | 1.1.1.35 | Reduces the β-keto group of acetoacetyl-CoA to a hydroxyl group. | Must be specific for the correct stereoisomer. |

| Enoyl-CoA Hydratase | 4.2.1.17 | Dehydrates the β-hydroxyacyl-CoA to form a trans-2-enoyl-CoA. | This enzyme establishes the critical trans double bond. |

| Trans-2-Enoyl-CoA Reductase (TER) | 1.3.1.44 | Reduces the trans-2-enoyl-CoA to a saturated acyl-CoA for chain elongation. | The selection of a TER with appropriate chain-length specificity is crucial for producing the desired fatty alcohol. |

| Fatty Acyl-CoA Reductase (FAR) | 1.2.1.84 | Reduces the final trans-unsaturated acyl-CoA to a trans fatty alcohol. | Must be able to act on unsaturated acyl-CoAs and should not reduce the trans double bond. |

A critical component of this engineered pathway is the trans-2-enoyl-CoA reductase (TER). This enzyme is responsible for the reduction of the double bond in the trans-2-enoyl-CoA intermediate, allowing the cycle to continue for chain elongation. The TER from Euglena gracilis, involved in its wax ester fermentation, is a well-characterized example. The stereospecificity of these reductases is a key area of study, as it determines the conformation of the resulting acyl chain.

Metabolic Engineering Strategies in a Host Organism

The production of trans fatty alcohols can be achieved by introducing the reversed β-oxidation pathway into a suitable microbial host, such as Escherichia coli or Saccharomyces cerevisiae. These organisms are well-characterized and have a vast array of genetic tools available for metabolic engineering.

Host Selection:

-

E. coli : Offers rapid growth and well-established genetic tools. It has been successfully engineered for the production of various fatty acid-derived molecules.

-

S. cerevisiae : As a eukaryote, it can perform post-translational modifications that may be necessary for some enzymes and is generally more tolerant to alcohols.

Core Engineering Steps:

-

Pathway Integration: The genes encoding the enzymes of the reversed β-oxidation pathway are cloned into expression plasmids or integrated into the host's genome. Codon optimization for the chosen host is recommended to ensure efficient translation.

-

Enhancing Precursor Supply: The intracellular pool of acetyl-CoA, the primary building block, needs to be increased. This can be achieved by overexpressing enzymes in the upstream glycolytic pathway and the pyruvate dehydrogenase complex.

-

Redox Cofactor Balancing: The pathway requires both NADH and NADPH. Engineering the host to increase the availability of these reducing equivalents is crucial. For instance, deleting competing pathways that consume these cofactors can be beneficial.

-

Elimination of Competing Pathways: To maximize the carbon flux towards trans fatty alcohol production, competing pathways should be knocked out. This includes the native fatty acid synthesis pathway and the β-oxidation pathway for fatty acid degradation.

Caption: A generalized workflow for the metabolic engineering of a microbial host.

Experimental Protocols

The following protocols are designed to be self-validating, with clear positive and negative controls to ensure the reliability of the results.

Protocol 1: Functional Expression and Characterization of a Trans-2-Enoyl-CoA Reductase (TER)

Objective: To confirm the enzymatic activity of a candidate TER enzyme in vitro.

Methodology:

-

Cloning and Expression:

-

Synthesize the codon-optimized gene for the chosen TER (e.g., from Euglena gracilis) and clone it into an expression vector with a His-tag (e.g., pET-28a).

-

Transform the plasmid into an expression host like E. coli BL21(DE3).

-

Grow the cells to mid-log phase and induce protein expression with IPTG.

-

-

Protein Purification:

-

Lyse the cells and purify the His-tagged TER protein using nickel-affinity chromatography.

-

Verify the purity and size of the protein using SDS-PAGE.

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing a suitable buffer, NADPH or NADH, and the substrate (trans-2-enoyl-CoA, e.g., trans-2-hexenoyl-CoA).

-

Initiate the reaction by adding the purified TER enzyme.

-

Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH/NADH.

-

Controls:

-

Negative control 1: Reaction mixture without the enzyme.

-

Negative control 2: Reaction mixture without the substrate.

-

Positive control: A known active TER, if available.

-

-

-

Data Analysis:

-

Calculate the specific activity of the enzyme (units per mg of protein).

-

Determine the kinetic parameters (Km and Vmax) by varying the substrate concentration.

-

Protocol 2: In Vivo Production and Quantification of Trans Fatty Alcohols

Objective: To detect and quantify the production of trans fatty alcohols from the engineered microbial host.

Methodology:

-

Strain Cultivation:

-

Inoculate a culture of the engineered host strain (and a control strain with an empty vector) in a suitable production medium.

-

Induce the expression of the pathway genes at the appropriate cell density.

-

Continue the cultivation for a set production period.

-

-

Extraction of Fatty Alcohols:

-

Harvest the cells by centrifugation.

-

Perform a liquid-liquid extraction of the cell pellet and supernatant using a non-polar solvent like hexane or ethyl acetate.

-

-

Sample Derivatization:

-

Evaporate the solvent and derivatize the fatty alcohols to their trimethylsilyl (TMS) ethers using a reagent like BSTFA. This increases their volatility for gas chromatography.

-

-

GC-MS Analysis:

-

Analyze the derivatized samples using Gas Chromatography-Mass Spectrometry (GC-MS).

-

Identify the trans fatty alcohol peaks by comparing their retention times and mass spectra to authentic standards.

-

Quantify the produced fatty alcohols using an internal standard and a calibration curve.

-

Controls:

-

Negative control: Extract from the control strain.

-

Positive control: A sample spiked with a known amount of the target trans fatty alcohol.

-

-

Challenges and Future Perspectives

The biological synthesis of trans fatty alcohols is a novel and challenging endeavor. Key hurdles to overcome include:

-

Enzyme Specificity: The FAR enzyme must be carefully selected to ensure it reduces the acyl-CoA to an alcohol without saturating the trans double bond.

-

Product Toxicity: Higher concentrations of fatty alcohols can be toxic to microbial hosts, limiting the achievable titers. Strategies like in situ product removal could be explored.

-

Metabolic Burden: The expression of a multi-gene pathway can impose a significant metabolic burden on the host, potentially leading to slow growth and reduced productivity.

-

Isomerization: The potential for enzymatic or spontaneous isomerization of the trans double bond to the more common cis configuration needs to be investigated and mitigated.

Future research should focus on the discovery and engineering of novel enzymes with improved activity and specificity. Protein engineering of TERs and FARs could lead to enzymes tailored for the production of specific trans fatty alcohols. Furthermore, the exploration of non-model organisms that may naturally produce trans fatty acids or alcohols could provide new genetic resources for this exciting area of synthetic biology.

References

-

Nakazawa, M., et al. (2017). Anaerobic respiration coupled with mitochondrial fatty acid synthesis in wax ester fermentation by Euglena gracilis. Journal of Biological Chemistry, 292(38), 15894-15903. [Link]

-

Tomiyama, T., et al. (2023). Understanding wax ester synthesis in Euglena gracilis: Insights into mitochondrial anaerobic respiration. Protist, 174(6), 125996. [Link]

- Wallace, K. K., & Tonkes, A. (1997).

Elaidic Alcohol: A Technical Guide to Natural Sources, Biosynthesis, and Analysis

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Foreword

Elaidic alcohol, the trans-isomer of oleyl alcohol, represents a unique molecule at the intersection of natural product chemistry and industrial processing. While its presence in nature is subtle and often linked to its precursor, elaidic acid, its potential biological activities and applications in forming model lipid membranes warrant a deeper understanding. This technical guide provides a comprehensive overview of the current knowledge surrounding this compound, with a focus on its natural occurrence, biosynthetic pathways, and detailed analytical methodologies for its study. This document is intended to serve as a valuable resource for researchers and professionals in the fields of lipidomics, natural product chemistry, and drug development, providing both foundational knowledge and practical insights for future investigations.

Introduction to this compound

This compound, systematically named (E)-octadec-9-en-1-ol, is an 18-carbon unsaturated fatty alcohol. It is the geometric isomer of oleyl alcohol, differing in the configuration of the double bond at the ninth carbon, which is in the trans configuration. This seemingly minor structural variance significantly impacts its physical and chemical properties, influencing its molecular shape and how it interacts within biological systems. While commercially produced through the hydrogenation of elaidic acid, its natural occurrence is less direct and primarily linked to the metabolism of its corresponding fatty acid.[1]

Natural Occurrence: An Indirect Presence

Direct evidence for the widespread natural occurrence of free this compound in significant quantities is limited. Its presence in the natural world is predominantly inferred from the occurrence of its precursor, elaidic acid.

Ruminant Products: A Primary Natural Source of the Precursor

Elaidic acid is found in small amounts in the milk fat and meat of ruminant animals such as cows and goats, typically constituting around 0.1% of the total fatty acids.[1] This trans fatty acid is a byproduct of the biohydrogenation of dietary unsaturated fatty acids by microorganisms in the rumen. While the focus of most studies on ruminant milk fat has been on the fatty acid profile, the presence of elaidic acid suggests the potential for its enzymatic reduction to this compound within the animal's tissues or by the gut microbiota, although this has not been definitively proven.

Industrially Hydrogenated Oils: An Anthropogenic Source

The most significant source of elaidic acid, and by extension, a potential source for the synthesis of this compound, is industrially partially hydrogenated vegetable oils. This process converts liquid oils into semi-solid fats for use in margarines, shortenings, and many processed foods, and results in the formation of various trans fatty acids, with elaidic acid being a major component.

Other Potential Natural Sources

While not well-documented, trace amounts of this compound could potentially be found in organisms that contain elaidic acid and possess the necessary enzymatic machinery for its conversion. This could include certain plants, insects, and marine organisms, though further research is needed to confirm its presence and concentration in these sources. For instance, various fatty alcohols are known components of plant waxes and insect pheromones, but the specific identification of this compound in these contexts is not yet established.[2][3]

Biosynthesis of this compound: An Enzymatic Perspective

The biosynthesis of fatty alcohols in living organisms is a well-established process involving the reduction of fatty acids or their activated forms (acyl-CoA or acyl-ACP).[4][5][6] The direct biosynthesis of this compound would therefore depend on two key factors: the availability of elaidic acid (or elaidoyl-CoA) and the presence of enzymes capable of reducing this trans-acyl substrate.

The Fatty Acyl Reductase (FAR) Pathway

The primary enzymes responsible for fatty alcohol synthesis are Fatty Acyl Reductases (FARs).[7][8] These enzymes catalyze the NADPH-dependent reduction of fatty acyl-CoAs or acyl-ACPs to their corresponding primary alcohols.[7] The biosynthesis can proceed through a two-step reaction involving a fatty aldehyde intermediate, or a single-step reduction.[9]

Substrate Specificity of FARs